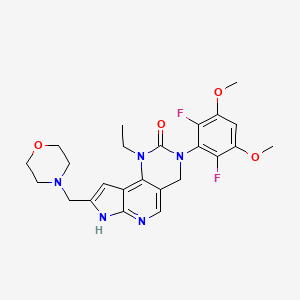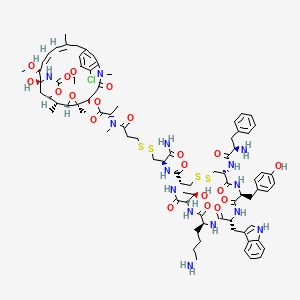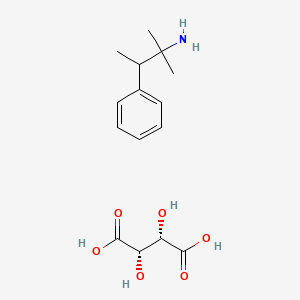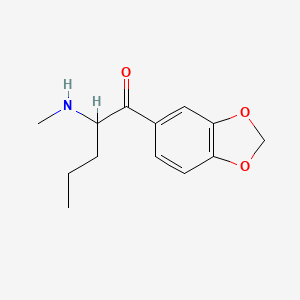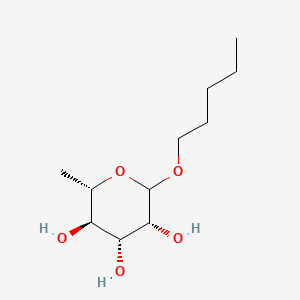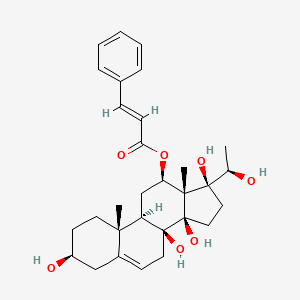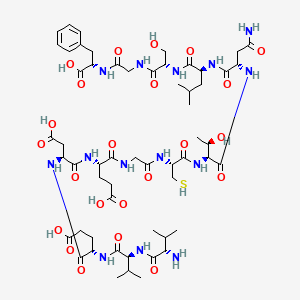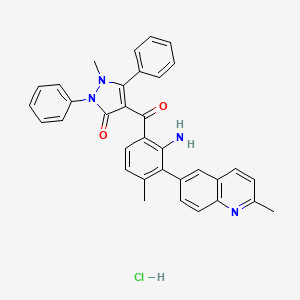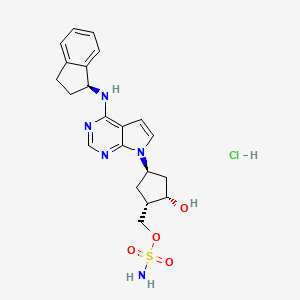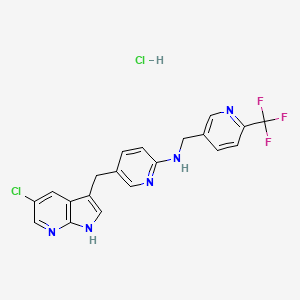
PF-06454589
Overview
Description
PF-06454589 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has been extensively studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson’s disease. The compound is known for its high selectivity and brain penetration capabilities, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06454589 involves multiple steps, starting from readily available starting materials The key steps include the formation of the pyrazole ring, followed by the construction of the pyrrolopyrimidine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
PF-06454589 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often used for further studies and applications in medicinal chemistry .
Scientific Research Applications
PF-06454589 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of kinase inhibitors.
Biology: Employed in cellular and molecular biology to investigate the role of LRRK2 in cellular processes.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, particularly Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mechanism of Action
PF-06454589 exerts its effects by selectively inhibiting the activity of LRRK2, a kinase involved in various cellular processes. The inhibition of LRRK2 leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions such as autophagy and protein synthesis. This mechanism is particularly relevant in the context of neurodegenerative diseases, where dysregulation of LRRK2 activity is implicated .
Comparison with Similar Compounds
PF-06454589 is unique in its high selectivity and brain penetration capabilities compared to other LRRK2 inhibitors. Similar compounds include:
PF-06447475: Another potent LRRK2 inhibitor with similar applications but different pharmacokinetic properties.
GNE-9605: A highly effective and brain-penetrant LRRK2 inhibitor with distinct structural features.
CZC-25146: A selective LRRK2 inhibitor with different binding affinities and selectivity profiles
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, selectivity, and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKCLDQBNSJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-30-8 | |
| Record name | 1527473-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
